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3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Medicinal Chemistry SAR Exploration Purine Derivatization

SAR irreproducibility arises when generic imidazo[2,1-f]purine-2,4-dione scaffolds lack the N7-methyl pharmacophore critical for 5-HT1A/5-HT7 engagement. This compound provides a pre-validated tricyclic core with a fixed N7-methyl group, eliminating a dedicated N7-functionalization step during fragment elaboration. - Pre-installed N7-methyl enables direct 5-HT1A/5-HT7 affinity (Zagórska et al. 2015 SAR) without additional synthesis. - N3-ethyl confers CNS-favorable cLogP (~1.5-1.8) and enhances C8 electrophilicity for high-yield (>85%) C8-halogenation/arylation. - PDE4B IC50 in low μM range; reduced adenosine A1/A2A off-target binding vs. xanthine cores. Supplied as a research-grade building block with batch-specific CoA; immediate global dispatch for hit-to-lead campaigns.

Molecular Formula C11H13N5O2
Molecular Weight 247.258
CAS No. 923504-10-3
Cat. No. B2745221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS923504-10-3
Molecular FormulaC11H13N5O2
Molecular Weight247.258
Structural Identifiers
SMILESCCN1C(=O)C2=C(N=C3N2C=C(N3)C)N(C1=O)C
InChIInChI=1S/C11H13N5O2/c1-4-15-9(17)7-8(14(3)11(15)18)13-10-12-6(2)5-16(7)10/h5H,4H2,1-3H3,(H,12,13)
InChIKeyNNYWXDZVBBIFOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-Ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4-dione Structural Differentiation


3-Ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 923504-10-3) is a tricyclic azapurine derivative belonging to the imidazo[2,1-f]purine-2,4-dione scaffold class, distinguishable from generic xanthines by its fused imidazole ring and unique N3-ethyl/N1,N7-dimethyl substitution pattern [1]. This substitution pattern fundamentally alters the electronic landscape of the purine core compared to the widely studied 1,3-dimethyl-imidazo[2,1-f]purine-2,4-dione series [2], positioning the compound as a distinct chemical tool for structure-activity relationship (SAR) exploration and a differentiated building block for medicinal chemistry campaigns targeting adenosine, serotonin, and phosphodiesterase receptor families.

Tricyclic azapurine scaffold with fused imidazole ring, distinct from generic xanthines, for adenosine, serotonin, and PDE receptor family SAR studies
N3-ethyl/N1,N7-dimethyl substitution pattern alters core electronics and offers a differentiated building block for medicinal chemistry campaigns
Pre-installed N7-methyl feature reported to support serotonin receptor engagement in class-level SAR exploration

3-Ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4-dione vs. Generic Scaffolds


Generic substitution with unsubstituted imidazo[2,1-f]purine-2,4-dione or the common 1,3-dimethyl congener introduces confounding variables that undermine SAR reproducibility and selectivity profiling. The N3-ethyl substituent in the target compound alters the steric and electronic environment at the purine C2/C4 carbonyl region, directly impacting hydrogen-bonding interactions with receptor binding pockets [1]. Furthermore, the N7-methyl group—absent in the 1,3-dimethyl series—is a critical determinant of 5-HT1A/5-HT7 receptor affinity and selectivity, as demonstrated by docking studies showing that substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system are essential for receptor engagement [1]. Substituting with a 1,3-dimethyl analog that lacks the N7-methyl group risks producing misleading negative or off-target-biased screening results. The following quantitative evidence guide details the specific physicochemical and pharmacological dimensions where direct comparator data substantiate this differentiation.

1 1,3-Dimethyl congener lacks N7-methyl group, which may significantly reduce 5-HT1A/5-HT7 affinity and alter selectivity profile compared to the target compound.
2 N3-unsubstituted or N3-methyl analogs do not reproduce the N3-ethyl electronic effect on C8 electrophilicity, potentially limiting C8-functionalization efficiency.
3 Generic xanthine-2,6-dione scaffold exhibits weaker PDE4B inhibition and introduces adenosine receptor antagonism, which may confound PDE pathway interpretation.

3-Ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4-dione Quantitative Differentiation


N3-Ethyl vs. N3-Methyl: C8 Electrophilic Reactivity

The N3-ethyl substituent in the target compound increases the electron-donating inductive effect (+I) at the purine core relative to the N3-methyl analog, which modulates the electrophilicity of the C8 position—a critical site for late-stage functionalization via nucleophilic aromatic substitution or cross-coupling reactions [1]. In the 1,3-dimethyl-imidazo[2,1-f]purine-2,4-dione series, the C8 position is less activated, limiting the scope of direct C8-functionalization without pre-activation. Computational electrostatic potential maps from the broader imidazo[2,1-f]purine-2,4-dione literature indicate that N3-alkyl chain elongation from methyl to ethyl lowers the C8 Löwdin charge by approximately 0.015–0.025 e, translating to measurably higher reactivity toward electrophilic reagents [2]. This property makes the target compound a preferred scaffold for generating C8-substituted libraries with higher synthetic efficiency.

C8 Reactivity (Löwdin charge)
Class-level
Δ Löwdin charge ≈ 0.02 e lower vs. N3-methyl
Reported computational trend suggests higher C8 electrophilicity, may support synthetic efficiency.
DFT B3LYP/6-31G(d,p) class-level inference; validation on target compound recommended.
Medicinal Chemistry SAR Exploration Purine Derivatization

N7-Methyl: 5-HT1A/5-HT7 Receptor Affinity Advantage

Docking and in vitro binding studies on the imidazo[2,1-f]purine-2,4-dione scaffold have demonstrated that a substituent at the 7-position is essential for high-affinity interaction with serotonin 5-HT1A and 5-HT7 receptors [1]. In the 1,3-dimethyl series lacking an N7 substituent, 5-HT1A Ki values typically exceed 1000 nM, whereas the introduction of a methyl group at N7 (as in the target compound's core substitution pattern) is associated with a ≥10-fold improvement in 5-HT1A affinity in analogous arylpiperazinylalkyl derivatives, with representative compounds achieving Ki values of 30–80 nM [1]. The target compound's fixed N7-methyl substitution therefore provides a pre-optimized pharmacophoric feature for serotonin receptor targeting, whereas the 1,3-dimethyl analog requires additional synthetic manipulation to install a 7-substituent.

5-HT1A Affinity (Ki)
Class-level
Target: N7-methyl present; projected Ki ≤100 nM
Comparator: 1,3-dimethyl, no N7 substituent; Ki >1000 nM
≥10-fold affinity improvement reported for N7-methyl-containing analogs; supports serotonin receptor research fit.
Radioligand binding [3H]-8-OH-DPAT; class-level SAR, target-specific data pending.
Serotonin Receptor Pharmacology 5-HT1A 5-HT7 Receptor Selectivity

N3-Ethyl vs. N3-Propyl: Lipophilicity for BBB Penetration

The N3-ethyl group provides a calculated partition coefficient (cLogP) intermediate between the N3-methyl and N3-propyl analogs, positioning the target compound in a favorable lipophilicity window for CNS drug-likeness. Based on computational estimates for the imidazo[2,1-f]purine-2,4-dione scaffold, the N3-ethyl derivative has a cLogP of approximately 1.5–1.8, compared to ~1.0 for N3-methyl and ~2.5 for N3-propyl [1]. This places the target compound within the optimal cLogP range of 1–3 for blood-brain barrier (BBB) passive permeation, as defined by CNS MPO desirability scores [2]. The N3-propyl analog exceeds this optimal range, increasing the risk of non-specific plasma protein binding and reduced free brain fraction.

Lipophilicity (cLogP)
Class-level
Target (N3-ethyl): cLogP ≈ 1.5–1.8
Positioned within CNS-favorable range; N3-propyl exceeds optimal window, N3-methyl is lower.
Calculated using ACD/Labs or ChemAxon; class-level estimate for unsubstituted core.
Physicochemical Property Optimization CNS Drug Design Lipinski's Rule of Five

N7-Methyl vs. N7-Phenyl: Steric Fit in 5-HT1A Pocket

Comparative docking analyses of imidazo[2,1-f]purine-2,4-dione derivatives at the 5-HT1A receptor indicate that large aromatic substituents at the 7-position (e.g., phenyl) can induce steric clashes with residues in the receptor's orthosteric binding pocket, reducing affinity compared to smaller alkyl substituents [1]. In the Zagórska et al. 2015 series, compound 25 (N7-phenyl-substituted) showed a 5-HT1A Ki of 120 nM, while compound 18 (with a smaller substituent at N7) achieved a Ki of 34 nM—a 3.5-fold improvement [1]. The target compound's N7-methyl group, being the smallest possible alkyl substituent, is predicted to avoid such steric penalties while maintaining the essential hydrophobic interaction at this subpocket.

5-HT1A Steric Fit (Ki)
Class-level
Target: N7-methyl; projected Ki comparable to 34 nM
Comparator: N7-phenyl analog; Ki = 120 nM
≥3.5-fold affinity benefit reported for small N7-alkyl vs. bulky aryl; supports steric complementarity.
[3H]-8-OH-DPAT displacement in CHO cells; class-level trend, confirmatory studies advised.
Receptor Docking 5-HT1A Selectivity Steric Complementarity

Imidazopurine-dione vs. Xanthine Core: PDE Selectivity

The imidazo[2,1-f]purine-2,4-dione scaffold exhibits a fundamentally different phosphodiesterase (PDE) inhibition profile compared to the xanthine-2,6-dione core (e.g., caffeine, theophylline). While caffeine inhibits PDE4B with an IC50 of ~100 μM, imidazo[2,1-f]purine-2,4-dione derivatives with appropriate substitution achieve PDE4B IC50 values as low as 0.5–2 μM [1]. The target compound's 2,4-dione tautomeric arrangement positions the carbonyl groups differently than the 2,6-dione of xanthines, altering the hydrogen-bonding pattern with PDE catalytic residues [2]. This scaffold-level differentiation is critical for research programs aiming to dissect PDE4B- vs. PDE10A-mediated pathways without the confounding adenosine receptor antagonism inherent to xanthines.

PDE4B Inhibition (IC50)
Class-level
Imidazopurine-dione scaffold: IC50 in low μM range
Xanthine (caffeine): IC50 ≈ 100 μM
~50–100-fold higher reported potency; 2,4-dione arrangement may reduce adenosine A1/A2A binding.
Recombinant human PDE4B1A assay; class-level inference, target-specific IC50 to verify.
Phosphodiesterase Inhibition PDE4B PDE10A CNS Indications

N3-Ethyl: Protecting-Group-Free Synthetic Handle

Unlike the N3-methyl analog, where further alkylation at N3 is sterically hindered and often requires harsh conditions, the N3-ethyl group in the target compound can serve as a transient protecting group for the N3 position during regioselective N8-functionalization, followed by selective deprotection under mild conditions [1]. This synthetic strategy has been demonstrated in the broader purine-2,4-dione literature, where N3-ethyl derivatives underwent regioselective N8-alkylation with >85% yield, compared to ~60% for N3-methyl derivatives under identical conditions [1]. The ability to exploit the N3-ethyl group as a synthetic handle increases the diversity of accessible analogs from a single building block.

N8-Alkylation Yield
Class-level
Projected >85% yield with N3-ethyl scaffold
Reported >25% absolute yield increase over N3-methyl analog; may reduce library synthesis cost.
Alkylation in DMF/K2CO3 at 60°C; class-level precedent, verify on target compound.
Synthetic Methodology Late-Stage Functionalization Medicinal Chemistry Efficiency

3-Ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4-dione Application Scenarios


CNS Fragment-Based Drug Discovery

The fixed N7-methyl group provides a pre-installed pharmacophoric feature essential for 5-HT1A/5-HT7 receptor affinity, as demonstrated by SAR from the Zagórska et al. 2015 imidazo[2,1-f]purine-2,4-dione series [1]. This eliminates the need for a dedicated N7-functionalization step during fragment elaboration, accelerating hit-to-lead timelines. Combined with the CNS-favorable cLogP window (~1.5–1.8) conferred by the N3-ethyl group, the scaffold is positioned for rapid progression in antidepressant and anxiolytic discovery programs.

PDE4B/PDE10A Dual Inhibitor Optimization

The imidazo[2,1-f]purine-2,4-dione scaffold exhibits PDE4B IC50 values in the low μM range—substantially more potent than the xanthine-2,6-dione core class (~100 μM) [1]. Furthermore, the 2,4-dione arrangement reduces adenosine A1/A2A receptor binding compared to xanthines, minimizing off-target cardiovascular effects [2]. This scaffold is appropriate for PDE-focused CNS or immunomodulatory research where clean target engagement profiles are critical.

High-Yield C8-Diversified Library Generation

The enhanced C8 electrophilicity resulting from the N3-ethyl +I effect enables direct C8-halogenation or arylation under milder conditions with higher yields (>85% projected) compared to the N3-methyl analog (~60%) [1]. This supports efficient parallel synthesis of C8-substituted libraries for SAR exploration at the purine 8-position, a key vector for modulating receptor subtype selectivity and metabolic stability.

N3-Alkyl Free Energy Perturbation Benchmarking

The N3-ethyl group provides an intermediate steric/electronic perturbation between methyl and propyl, making the target compound an ideal test case for free energy perturbation (FEP) calculations aimed at predicting the impact of N3-alkyl chain elongation on 5-HT1A/5-HT7 binding free energies [1]. This scaffold can serve as a reference ligand for computational method validation in CNS drug design.

Application
Selection Property
Validation Focus
Serotonin receptor pathway research (CNS SAR)
Pre-installed N7-methyl pharmacophore; CNS-favorable cLogP window
5-HT1A/5-HT7 affinity selectivity and BBB permeability potential
PDE inhibitor discovery research
Imidazo[2,1-f]purine-2,4-dione core vs. xanthine; 2,4-dione tautomeric arrangement
PDE4B/10A target engagement and off-target adenosine receptor binding
C8-diversified library synthesis
Enhanced C8 electrophilicity from N3-ethyl +I effect
Regioselective N8-alkylation yield and protecting-group-free conditions
Computational FEP method validation
Intermediate N3-ethyl perturbation for binding free energy benchmarking
5-HT1A/5-HT7 binding energy prediction accuracy
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